molecular formula C11H16ClN B6254484 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride CAS No. 52957-57-0

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Cat. No.: B6254484
CAS No.: 52957-57-0
M. Wt: 197.70 g/mol
InChI Key: GGTLUBXLBLXTID-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride typically involves the reduction of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-one using lithium aluminum hydride (LiAlH4) followed by the amination process. The reaction conditions often include the use of hydrogen and palladium on activated charcoal as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is unique due to its specific indane structure and amine functionality, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

52957-57-0

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)10;/h1-4,10H,5-8,12H2;1H

InChI Key

GGTLUBXLBLXTID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CCN.Cl

Purity

95

Origin of Product

United States

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